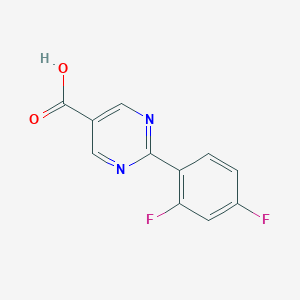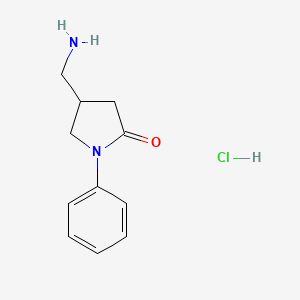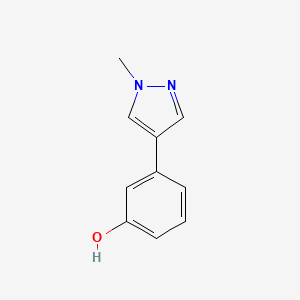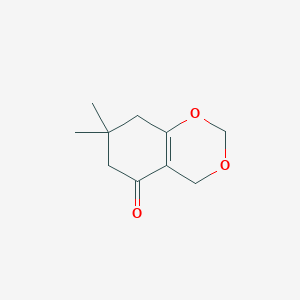![molecular formula C7H5NOS B7966464 Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)
Benzo[d]isothiazol-4-ol
概要
説明
Benzo[d]isothiazol-4-ol is a chemical compound with the molecular formula C7H5NOS . It is used in various fields such as medicinal chemistry and catalysis .
Synthesis Analysis
The synthesis of Benzo[d]isothiazol-4-ol involves heating 4-methoxybenzo[d]isothiazole with pyridine hydrochloride to 195 °C . After cooling, the reaction mixture is diluted with water and ethyl acetate and stirred overnight . The mixture is then poured into 1 N aqueous HCl and extracted with ethyl acetate .Molecular Structure Analysis
Benzo[d]isothiazol-4-ol contains a total of 16 bonds; 11 non-H bonds, 4 multiple bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), and 1 sulfonamide (thio-/dithio-) .Safety and Hazards
将来の方向性
The future directions for the study of Benzo[d]isothiazol-4-ol and related compounds involve the development of new drugs and plant protection chemicals . There is also interest in the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .
特性
IUPAC Name |
1,2-benzothiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJPIWHDLNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,3,4-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966381.png)
![[3-(3,5-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966387.png)




![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)



![methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7966457.png)


